molecular formula C19H18F2O6 B13161943 2-Deoxy-2,2-difluoro-3,5-dibenzoate D-erythro-Pentitol

2-Deoxy-2,2-difluoro-3,5-dibenzoate D-erythro-Pentitol

Cat. No.: B13161943
M. Wt: 380.3 g/mol
InChI Key: AXQBNWUGRSFFCD-HZPDHXFCSA-N
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Description

(2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl dibenzoate is a synthetic organic compound characterized by the presence of two fluorine atoms, two hydroxyl groups, and two benzoate ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl dibenzoate typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of a suitable precursor, followed by esterification with benzoic acid derivatives. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and stereoselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl dibenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols under specific conditions.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl dibenzoate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its difluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making it a valuable component in drug design and development.

Industry

Industrially, (2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl dibenzoate can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl dibenzoate involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with biological macromolecules, enhancing the compound’s binding affinity and selectivity. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl diacetate: Similar structure but with acetate groups instead of benzoate groups.

    (2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl dipropionate: Similar structure but with propionate groups instead of benzoate groups.

Uniqueness

The uniqueness of (2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl dibenzoate lies in its combination of difluoromethyl and benzoate ester groups. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18F2O6

Molecular Weight

380.3 g/mol

IUPAC Name

[(2R,3R)-3-benzoyloxy-4,4-difluoro-2,5-dihydroxypentyl] benzoate

InChI

InChI=1S/C19H18F2O6/c20-19(21,12-22)16(27-18(25)14-9-5-2-6-10-14)15(23)11-26-17(24)13-7-3-1-4-8-13/h1-10,15-16,22-23H,11-12H2/t15-,16-/m1/s1

InChI Key

AXQBNWUGRSFFCD-HZPDHXFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H]([C@H](C(CO)(F)F)OC(=O)C2=CC=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C(C(CO)(F)F)OC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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